N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
CAS No.: 946290-75-1
Cat. No.: VC11978971
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946290-75-1 |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C21H25N3O4S/c1-3-20(25)22-16-9-11-18(12-10-16)29(27,28)23-17-8-7-15-6-5-13-24(19(15)14-17)21(26)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | WHCVCLVHOJRHPP-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Introduction
Chemical Overview
The compound N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a complex organic molecule that combines several functional groups:
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Tetrahydroquinoline core: A bicyclic structure derived from quinoline with partial saturation.
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Sulfamoyl group: Contains a sulfonamide (-SO2NH-) moiety, often associated with biological activity.
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Propanamide groups: Two amide functionalities contribute to the molecule's polarity and potential hydrogen bonding.
Potential Applications
Compounds with similar structures are often explored in pharmaceutical and biochemical research due to their diverse biological activities:
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Antimicrobial Properties: Sulfonamide derivatives are well-known for their antibacterial effects.
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Anti-inflammatory Activity: The tetrahydroquinoline scaffold has been linked to anti-inflammatory properties in some studies.
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Drug Development: Such compounds may serve as scaffolds for designing inhibitors targeting enzymes or receptors.
Synthesis
The synthesis of such a compound typically involves:
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Formation of the tetrahydroquinoline ring system through cyclization reactions.
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Introduction of the sulfonamide group, often via reaction with sulfonyl chlorides.
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Amide bond formation using coupling reagents like carbodiimides (e.g., EDC or DCC).
Characterization
Standard methods for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR): For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like amides and sulfonamides.
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X-ray Crystallography: To determine the three-dimensional structure if crystallizable.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H24N3O4S |
| Molecular Weight | ~404 g/mol |
| Functional Groups | Amide, Sulfonamide, Tetrahydroquinoline |
| Solubility | Likely soluble in polar organic solvents |
| Biological Target (Hypothetical) | Enzyme inhibition or receptor binding |
Research Implications
While specific data on this compound is unavailable, its structural features suggest potential as:
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A pharmaceutical lead compound.
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A molecular probe in biochemical assays.
Further studies, including docking simulations and in vitro assays, would be necessary to determine its efficacy and safety profile.
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